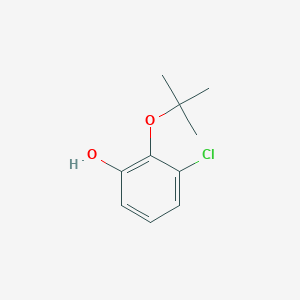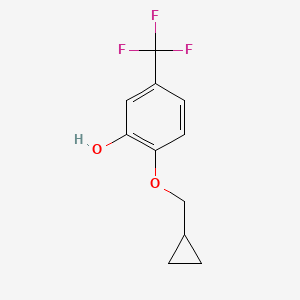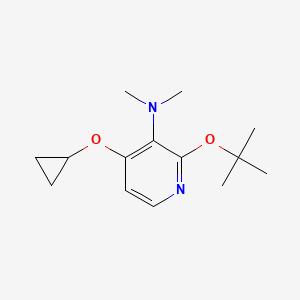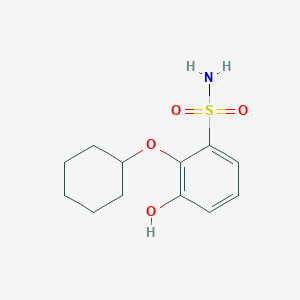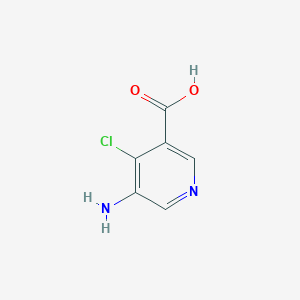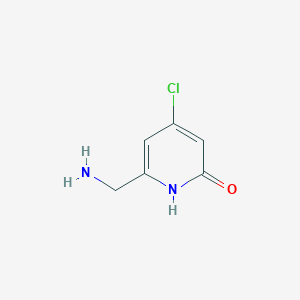
6-(Aminomethyl)-4-chloropyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-4-chloropyridin-2-OL is a chemical compound that belongs to the class of aminomethylated pyridines. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the 6th position of a pyridine ring, a chlorine atom at the 4th position, and a hydroxyl group (-OH) at the 2nd position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-chloropyridin-2-OL typically involves the aminomethylation of 4-chloropyridin-2-OL. One common method is the Mannich reaction, which involves the condensation of 4-chloropyridin-2-OL with formaldehyde and a primary amine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by the amine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be employed to enhance the reaction rate and yield. Continuous flow reactors and automated synthesis platforms can be utilized to achieve efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(Aminomethyl)-4-chloropyridin-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of 6-(Aminomethyl)-4-chloropyridin-2-one
Reduction: Formation of 6-(Aminomethyl)-4-chloropyridin-2-amine
Substitution: Formation of various substituted pyridines depending on the nucleophile used
Aplicaciones Científicas De Investigación
6-(Aminomethyl)-4-chloropyridin-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)-4-chloropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, thereby modulating their activity. The chlorine atom and hydroxyl group can also participate in various non-covalent interactions, contributing to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropyridin-2-OL: Lacks the aminomethyl group, resulting in different chemical reactivity and biological activity.
6-(Aminomethyl)-2-pyridinol:
6-(Aminomethyl)-4-bromopyridin-2-OL: Contains a bromine atom instead of chlorine, leading to variations in reactivity and biological effects.
Uniqueness
6-(Aminomethyl)-4-chloropyridin-2-OL is unique due to the presence of both the aminomethyl group and the chlorine atom, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H7ClN2O |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
6-(aminomethyl)-4-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7ClN2O/c7-4-1-5(3-8)9-6(10)2-4/h1-2H,3,8H2,(H,9,10) |
Clave InChI |
GWBJVOMHKKIODH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


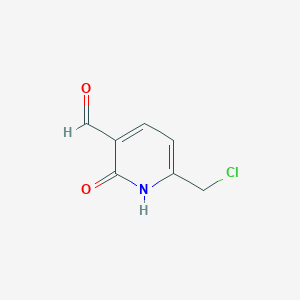
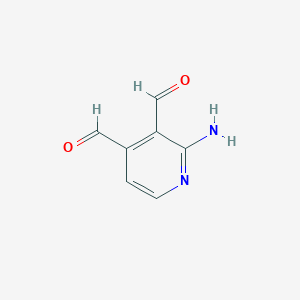
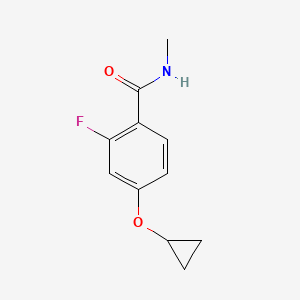
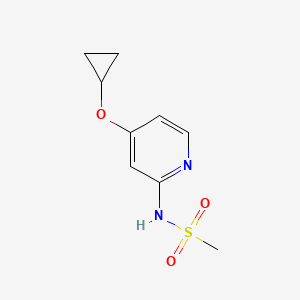
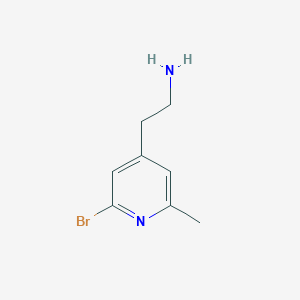
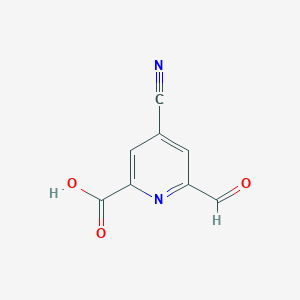
![[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14844693.png)

![2-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14844709.png)
